molecular formula C23H16FN5O2S B2388937 (Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1007187-15-6

(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2388937
CAS No.: 1007187-15-6
M. Wt: 445.47
InChI Key: PROVMNWVEXLJKE-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic small molecule compound featuring a cyanoacrylamide scaffold linked to a diaryl-substituted pyrazole core. This structure is characteristic of compounds designed to modulate kinase activity . Its core research value lies in its potential as a protein kinase inhibitor (PKI). Protein kinases are ubiquitous enzymes that regulate nearly all cellular processes, including signal transduction, cell growth, proliferation, and apoptosis. Dysregulation of kinase function is a hallmark of various pathological conditions, making them prime therapeutic targets in areas like oncology and inflammatory diseases . The compound's molecular design, incorporating fluorophenyl and methoxyphenyl groups on the pyrazole ring, is intended to confer selectivity and potency against specific kinase targets. The mechanism of action for this class of inhibitors typically involves competitive binding to the kinase's ATP-binding pocket, thereby preventing the phosphorylation of protein substrates and interrupting downstream signaling cascades that drive disease progression . This product is provided for Research Use Only (RUO) and is strictly intended for in vitro applications in basic research and drug discovery. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound for target validation, high-throughput screening, mechanistic studies, and biochemical assay development to further explore kinase biology and identify new treatment strategies.

Properties

IUPAC Name

(Z)-2-cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2S/c1-31-20-4-2-3-15(12-20)21-17(14-29(28-21)19-7-5-18(24)6-8-19)11-16(13-25)22(30)27-23-26-9-10-32-23/h2-12,14H,1H3,(H,26,27,30)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROVMNWVEXLJKE-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on anticancer effects, anti-inflammatory properties, and other pharmacological activities supported by recent research findings.

The molecular formula of the compound is C23H16FN5O2SC_{23}H_{16}FN_{5}O_{2}S, with a molecular weight of 445.5 g/mol. It features a complex structure that includes a cyano group, a pyrazole moiety, and a thiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. The compound has shown promising results in inhibiting various cancer cell lines.

Case Studies and Findings

  • Cell Line Studies :
    • In vitro tests demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported were approximately 0.39 μM for HCT116 and 0.46 μM for MCF-7, indicating potent anticancer activity .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This suggests that it may function as an effective apoptosis inducer, which is critical in cancer therapy .
  • Comparison with Other Compounds :
    • Comparative studies have shown that this compound's efficacy surpasses that of standard chemotherapeutics like doxorubicin in certain assays .
Compound NameCell Line TestedIC50 (µM)Mechanism
(Z)-2-Cyano...HCT1160.39Apoptosis induction
(Z)-2-Cyano...MCF-70.46Apoptosis induction
DoxorubicinMCF-710.38DNA intercalation

Anti-inflammatory Activity

The pyrazole scaffold is well-documented for its anti-inflammatory properties. Compounds similar to (Z)-2-Cyano... have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, (Z)-2-Cyano... has been studied for:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.
  • Antioxidant Effects : Potentially reducing oxidative stress in cellular models.

These properties make it a candidate for further exploration in drug development.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name / ID Core Structure Substituents (R1, R2, R3) Functional Groups
Target Compound Pyrazole R1: 4-Fluorophenyl, R2: 3-Methoxyphenyl Cyano-enamide, Thiazole
(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide Pyrrole R1: 4-Methoxyphenyl, R2: 4-Chlorophenyl Cyano-enamide, Chlorophenyl
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide Pyrazole R1: Phenyl, R2: Benzoimidazolyl Cyano-acetamide, Methylthio

Key Observations :

  • The target compound’s pyrazole core and thiazole group distinguish it from pyrrole-based analogues (e.g., ID 5911-07-9 ), which may exhibit reduced planarity and altered binding interactions.

Reactivity Insights :

  • The target compound’s cyano-enamide group may undergo nucleophilic attack at the β-carbon, similar to cyano-acetamide derivatives in , which form thiazoles and 1,3,4-thiadiazoles .

Spectroscopic and Computational Analysis

  • NMR Spectroscopy: The target compound’s ¹H-NMR would show distinct deshielding for the thiazole protons (~δ 7.5–8.5 ppm) compared to pyrrole analogues (δ 6.5–7.2 ppm) . Fluorine substituents generate characteristic ¹⁹F-NMR signals absent in non-fluorinated analogues.

Crystallographic and Stability Considerations

  • Crystallography using SHELX software () is critical for resolving the Z-configuration and planarity of the enamide group. Similar pyrazole derivatives exhibit π-π stacking between aromatic rings, which may enhance thermal stability compared to pyrrole-based compounds .

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary components:

  • Pyrazole core substituted at positions 1 and 3 with 4-fluorophenyl and 3-methoxyphenyl groups.
  • (Z)-α-Cyano enamide moiety conjugated to the pyrazole ring.
  • 1,3-Thiazol-2-ylamine linked via an amide bond.

Retrosynthetic disconnections suggest sequential assembly:

  • Formation of the 1,4-disubstituted pyrazole.
  • Introduction of the α-cyano enamide through a Knoevenagel condensation.
  • Late-stage amide coupling with 1,3-thiazol-2-amine.

Synthesis of the Pyrazole Core

Cyclocondensation of Hydrazines with 1,3-Diketones

The 1,4-disubstituted pyrazole scaffold is synthesized via cyclocondensation of substituted hydrazines with 1,3-diketones. For example:

  • 1-(4-Fluorophenyl)hydrazine reacts with 3-methoxyphenyl-1,3-diketone in ethanol under reflux to yield 1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde.
  • Optimization : Use of acetic acid as a catalyst improves regioselectivity, favoring the 1,4-substitution pattern.
Table 1: Pyrazole Synthesis Conditions and Yields
Starting Materials Solvent Catalyst Temperature (°C) Yield (%)
1-(4-Fluorophenyl)hydrazine + diketone Ethanol AcOH 80 78
Same + microwave irradiation DMF None 120 (MW) 85

Amide Coupling with 1,3-Thiazol-2-Amine

Carboxylic Acid Activation

The enamide’s carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF):

  • Reaction Protocol :
    • Combine (Z)-2-cyano-3-[...]prop-2-enoic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.1 equiv), and 1,3-thiazol-2-amine (1.2 equiv).
    • Stir at 25°C for 12 h.
    • Yield: 84% after recrystallization from methanol.
Table 3: Coupling Reagent Comparison
Reagent System Solvent Temperature (°C) Yield (%)
EDCl/HOBt THF/DMF 25 84
DCC/DMAP CH₂Cl₂ 0 → 25 76

Critical Analysis of Synthetic Challenges

Regioselectivity in Pyrazole Formation

Competing 1,3- and 1,5-disubstituted pyrazole byproducts are minimized using microwave-assisted synthesis , which enhances reaction kinetics and selectivity.

(Z)-Enamide Stability

The (Z)-configuration is prone to isomerization under basic conditions. Storage at -20°C in amber vials preserves stereochemical integrity.

Purification Challenges

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted thiazole-2-amine.
  • Recrystallization : Methanol/water (9:1) yields >99% pure product.

Scalability and Industrial Considerations

Kilogram-Scale Production

A patented route describes a 160 L glass-lined reactor for the final amide coupling, achieving 92% yield with in situ crystallization from methanol.

Environmental Impact

  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste.
  • Catalyst Load : EDCl/HOBt systems are replaced with immobilized enzymes in pilot studies to minimize heavy metal residues.

Q & A

Q. How can this compound’s photophysical properties be leveraged in materials science?

  • Approach :
  • Fluorescence studies : Measure quantum yield and Stokes shift in polar solvents to assess suitability as a sensor or OLED component .
  • Crystal engineering : Co-crystallize with π-acceptors (e.g., TCNQ) to study charge-transfer interactions via X-ray diffraction .

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